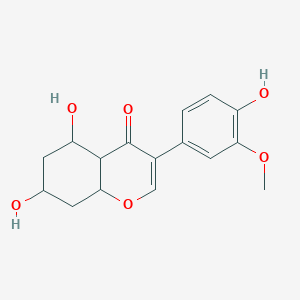

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one

説明

The compound 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one is a substituted isoflavone characterized by hydroxyl groups at positions 5 and 7 of the benzopyran-4-one core and a 4-hydroxy-3-methoxyphenyl group at position 2. This structure confers unique physicochemical properties, such as increased lipophilicity compared to non-methylated analogues, which may influence bioavailability and receptor interactions .

特性

分子式 |

C16H18O6 |

|---|---|

分子量 |

306.31 g/mol |

IUPAC名 |

5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C16H18O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3 |

InChIキー |

UIHZOYPBYMALNP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction typically proceeds under reflux conditions for several hours until the desired product is obtained.

Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to achieve high purity levels.

化学反応の分析

反応の種類: 3’-O-メチルオロボルは、次のようなさまざまな化学反応を起こすことができます。

酸化: キノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応によってジヒドロ誘導体に変換されます。

置換: 特定の条件下でメトキシ基が置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

置換: 求核置換は、水素化ナトリウム (NaH) やハロアルカンなどの試薬を使用して行うことができます。

主な生成物: 形成される主な生成物は、反応の種類によって異なります。 たとえば、酸化によってキノンが生成される可能性があり、還元によってジヒドロ誘導体が生成される可能性があります。

4. 科学研究への応用

3’-O-メチルオロボルは、さまざまな科学研究に応用されてきました。

化学: ヒドロキシイソフラボンの反応性を研究するためのモデル化合物として役立ちます。

生物学: 抗酸化作用を示し、酸化ストレスや関連する生物学的プロセスを研究するための候補となっています.

医学: 研究では、電位依存性ナトリウムチャネル Nav1.7 の阻害の可能性が示されており、ヒスタミン依存性のかゆみモデルにおける抗かゆみ効果に重要です.

工業: その抗酸化作用により、酸化安定性を要求される製剤に有用です。

科学的研究の応用

Pharmacological Applications

Antioxidant Properties

Hesperetin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in various biological models. A study demonstrated that Hesperetin effectively reduced oxidative damage in liver cells, highlighting its potential for protecting against liver diseases .

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that Hesperetin could downregulate the expression of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

Hesperetin has been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study found that Hesperetin inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .

Food Science Applications

Functional Food Ingredient

Due to its health benefits, Hesperetin is being explored as a functional food ingredient. It is found in citrus fruits and has been associated with various health benefits, including cardiovascular protection and anti-diabetic effects. Its incorporation into food products can enhance nutritional value and promote health .

Preservative Properties

Research has indicated that Hesperetin can act as a natural preservative due to its antimicrobial properties. It has shown effectiveness against various foodborne pathogens, making it a candidate for use in food preservation strategies .

Biochemical Studies

Molecular Docking Studies

Recent studies employing molecular docking techniques have provided insights into the binding interactions of Hesperetin with various biological targets. These studies suggest that Hesperetin binds effectively to enzymes involved in metabolic pathways, which may explain its diverse pharmacological effects .

Metabolomics Research

Hesperetin's role in metabolic pathways has been investigated using metabolomics approaches. These studies have identified metabolites derived from Hesperetin that may contribute to its bioactivity, providing a deeper understanding of its mechanisms of action .

Data Table: Summary of Biological Activities

Case Studies

- Liver Protection Study

- Breast Cancer Cell Line Study

- Food Preservation Study

作用機序

3’-O-メチルオロボルの主な作用機序は、電位依存性ナトリウムチャネル Nav1.7 の阻害です . この阻害は、感覚ニューロンの活動電位に影響を与え、ヒスタミン依存性のかゆみを軽減します。 この化合物は、Nav1.7 の活性化と不活性化の半最大電圧をシフトさせ、チャネルのキネティクスを変化させ、ニューロンの興奮性を低下させます .

類似の化合物:

オロボル: 3’-O-メチルオロボルの親化合物で、3’位にメトキシ基ではなく水酸基が存在する点が異なります。

アピゲニン 7-スルフェート: 同様の抗酸化作用を持つ別のフラボノイド.

独自性: 3’-O-メチルオロボルのユニークな構造修飾 (3’位におけるメトキシ基) は、特に他の類似のフラボノイドではあまり見られない Nav1.7 の阻害能力など、独自の生物活性を付与します .

類似化合物との比較

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s distinguishing feature is the 3-methoxy substitution on the B-ring phenyl group, which differentiates it from other isoflavones. Below is a comparative analysis of structurally related flavonoids:

Estrogenic Activity

- Target Compound : Methoxy substitution may reduce ER-β affinity compared to genistein, as hydroxyl groups are critical for hydrogen bonding with the receptor .

- Genistein : High ER-β selectivity; inhibits breast cancer proliferation via ER-mediated pathways .

- Naringenin: Weak estrogenic activity due to flavanone structure but shows stronger lipid peroxidation inhibition .

Antioxidant Effects

- Target Compound : The 3-methoxy group could sterically hinder radical scavenging compared to genistein’s free hydroxyls.

- Genistein : Protects against protein oxidation but less effective against lipid peroxidation than NRG .

- Naringenin: Superior lipid peroxidation inhibition due to flavanone backbone .

Enzyme Modulation

- Genistein : Inhibits tyrosine kinases (e.g., EGFR) and CYP450 enzymes (e.g., CYP1A1/2), impacting drug metabolism .

生物活性

5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one, also known as a flavonoid compound, exhibits a diverse range of biological activities. This article synthesizes current research findings on its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the molecular formula and a molecular weight of approximately 300.26 g/mol. The compound belongs to the flavonoid class, characterized by its polyphenolic structure which contributes to its biological activities.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant activity of this compound has been demonstrated through various assays:

| Assay Method | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 24.99 | |

| ABTS Radical Scavenging | 30.5 | |

| Superoxide Scavenging | 56.8 |

These results indicate that the compound effectively scavenges free radicals, which can mitigate oxidative stress-related diseases.

2. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting the enzyme lipoxygenase (LOX), which is involved in the inflammatory process. The IC50 values for inhibition of LOX are reported to be in the range of 56.75 µM, indicating moderate potency compared to standard anti-inflammatory agents such as baicalein (IC50 = 8.01 µM) .

3. Antimicrobial Activity

Research has shown that this flavonoid possesses antimicrobial properties against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 50 | |

| Candida albicans | 100 | |

| Escherichia coli | 75 |

These findings support its potential use in treating infections caused by resistant strains of bacteria and fungi.

4. Anticancer Activity

The anticancer effects of this compound have been evaluated in several cancer cell lines:

The compound showed selective cytotoxicity, making it a candidate for further research in cancer therapeutics.

Case Studies and Research Findings

A study published in Molecules highlighted the structure-activity relationship of similar flavonoids and their biological activities . In this study, derivatives of the compound were synthesized and tested for enhanced biological activity, indicating that modifications to the hydroxyl groups could potentiate its effects.

Another investigation focused on the anti-inflammatory mechanisms of flavonoids derived from plants similar to those producing our compound. It was found that these compounds could inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity (>98% as per analytical standards) . Mobile phases typically involve gradients of acetonitrile/water with 0.1% formic acid.

- Spectroscopic Characterization :

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₂O₇; MW 316.26).

- NMR : Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 12–13 ppm (hydroxyl protons) .

- Reference Standards : Cross-validate with commercially available standards (e.g., Isorhamnetin, CAS 480-19-3) .

Q. How can researchers synthesize this compound with high yield?

- Methodological Answer :

- Key Synthesis Route : Condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone in acidic or basic media. Acetic-formic anhydride is effective for cyclization .

- Optimization :

- Temperature : 80–100°C under reflux.

- Catalysts : Use pyridine or piperidine for base-catalyzed reactions.

- Yield : Up to 75–85% with purification via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s bioactivity compared to analogs like Genistein?

- Methodological Answer :

- Comparative Assays :

- Tyrosine Kinase Inhibition : Use in vitro kinase assays (e.g., EGFR or VEGF inhibition). The 3-methoxy group in Isorhamnetin reduces hydrogen-bonding capacity vs. Genistein’s 3-OH, potentially altering binding affinity .

- Estrogen Receptor (ER) Binding : Competitive binding assays with ER-α/β show that methoxy substitution may lower phytoestrogenic activity compared to Genistein .

- Data Interpretation : Pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to map structure-activity relationships .

Q. What experimental strategies address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?

- Methodological Answer :

- Context-Dependent Design :

- Antioxidant Assays : Measure ROS scavenging (e.g., DPPH, ABTS) at low concentrations (1–10 µM) .

- Pro-Oxidant Conditions : Test higher concentrations (>50 µM) in metal-rich environments (e.g., Fe³⁺/Cu²⁺) via Fenton reaction assays .

- Controls : Include catalase/SOD inhibitors to isolate mechanisms.

- Cell-Type Specificity : Use distinct models (e.g., cancer vs. normal cells) to assess differential effects .

Q. How can researchers improve the compound’s stability in cell culture media for long-term studies?

- Methodological Answer :

- Stabilization Techniques :

- Solvent System : Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent aggregation .

- Light/Temperature Control : Store working solutions at –20°C in amber vials; avoid repeated freeze-thaw cycles .

- Degradation Monitoring : Use LC-MS to track metabolites (e.g., demethylation products) over 24–72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。